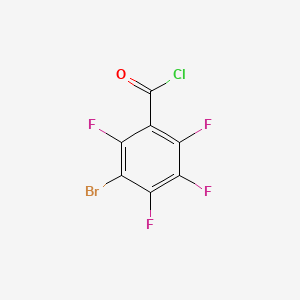

3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride

Beschreibung

3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride (CAS: 292621-46-6, molecular formula: C₇BrClF₄O) is a halogenated benzoyl chloride derivative characterized by a benzoyl backbone substituted with bromine at the 3-position and fluorine atoms at the 2,4,5,6-positions . This compound is a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds. Its reactivity stems from the electron-withdrawing effects of fluorine and bromine, which enhance the electrophilicity of the carbonyl group, making it suitable for nucleophilic acyl substitution reactions .

Eigenschaften

IUPAC Name |

3-bromo-2,4,5,6-tetrafluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7BrClF4O/c8-2-3(10)1(7(9)14)4(11)6(13)5(2)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHUFCXIDZNVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)Br)F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7BrClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382531 | |

| Record name | 3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292621-46-6 | |

| Record name | 3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292621-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Condensation and Fluorination

One established method starts with 3,4,5,6-tetrafluorophthalic anhydride reacting with an amine (e.g., methylamine) in the presence of toluene and an aprotic polar solvent such as N,N-dimethylformamide or dimethyl sulfoxide. This condensation reaction is typically conducted at reflux temperatures between 100–150 °C for 5–15 hours to yield an intermediate imide compound.

Following condensation, potassium monofluoride is added to the reaction mixture to perform fluorination. The reaction mixture is then distilled to remove solvents and byproducts, isolating the fluorinated intermediate.

Hydrolysis and Decarboxylation

The fluorinated intermediate undergoes hydrolysis in aqueous sulfuric acid at elevated temperatures (around 110 °C) for approximately 15 hours. The hydrolysate is then subjected to decarboxylation in the presence of tri-n-butylamine at 100–150 °C for 1–5 hours. After decarboxylation, alkali is added to neutralize the mixture, and the organic amine is recovered for reuse. The product is extracted using suitable solvents like ethyl acetate or toluene.

Acyl Chloride Formation

The decarboxylated tetrafluorobenzoic acid is treated with sulfur oxychloride (thionyl chloride) in the presence of a catalyst such as dimethylformamide (DMF). This acyl chloride reaction is typically carried out under reflux for 3–15 hours. Excess sulfur oxychloride is removed by distillation under reduced pressure, and the crude 2,3,4,5-tetrafluorobenzoyl chloride is purified by vacuum rectification to yield a high-purity product (purity >99%).

Bromination to Obtain 3-Bromo Derivative

The bromination step to introduce the bromine atom at the 3-position on the tetrafluorobenzoyl chloride ring is generally conducted either:

Precursor Bromination: Brominating the tetrafluorophthalic anhydride or acid precursor before fluorination and acyl chloride formation, using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselective substitution.

Post-Acyl Chloride Bromination: Direct bromination of the tetrafluorobenzoyl chloride intermediate using mild brominating reagents to avoid side reactions or degradation of the acyl chloride group.

Specific conditions such as solvent choice (e.g., dichloromethane, acetonitrile), temperature control (often 0–25 °C), and reaction time are optimized to maximize yield and selectivity.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Condensation | 3,4,5,6-tetrafluorophthalic anhydride, methylamine, toluene, DMF | 100–150 | 5–15 | Reflux; solvent removal post-reaction |

| Fluorination | Potassium monofluoride | Ambient to reflux | Variable | Distillation to isolate fluorinated product |

| Hydrolysis | Aqueous sulfuric acid | ~110 | 15 | Cooling and filtration to isolate hydrolysate |

| Decarboxylation | Tri-n-butylamine, alkali | 100–150 | 1–5 | Neutralization and solvent extraction |

| Acyl Chloride Formation | Sulfur oxychloride, DMF catalyst | Reflux | 3–15 | Vacuum distillation to purify acyl chloride |

| Bromination | Bromine or NBS, inert solvent | 0–25 | 1–5 | Regioselective bromination at 3-position |

Research Findings and Industrial Considerations

Cost Efficiency: Using aqueous methylamine instead of aniline reduces raw material costs significantly.

Environmental Impact: Recovery of byproducts such as potassium chloride and recycling of solvents reduces environmental pollution and improves sustainability.

Yield and Purity: Optimized reaction conditions yield high purity tetrafluorobenzoyl chloride (>99%) suitable for pharmaceutical intermediate applications.

Scalability: The described methods have been successfully scaled up to multi-kilogram and industrial scale (e.g., 5000 L reactors) with consistent product quality.

Catalyst and Solvent Reuse: Organic amines and solvents are recovered and reused multiple times, enhancing process economy.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of new compounds with different properties.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoyl chlorides, while reduction reactions can produce different brominated or fluorinated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Pharmaceutical Intermediates

3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its halogenated structure allows for the introduction of fluorine atoms into organic molecules, which can enhance biological activity and metabolic stability. For instance, it has been utilized in the synthesis of benzothiazinones, which are known for their antimycobacterial properties against pathogens like Mycobacterium tuberculosis .

1.2 Antimycobacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimycobacterial activity. For example, certain synthesized compounds based on this chlorinated benzoyl chloride have shown promising results against M. tuberculosis with minimal inhibitory concentrations (MIC) comparable to established antitubercular drugs . This highlights its potential as a scaffold for developing new treatments for tuberculosis.

Synthesis of Fluorinated Compounds

2.1 Synthetic Routes

The compound is often involved in multi-step synthetic pathways aimed at producing fluorinated analogs of existing drugs or novel compounds with enhanced properties. The preparation methods typically involve condensation reactions with various amines and subsequent fluorination steps . These processes can yield high-purity products suitable for further biological testing.

2.2 Case Study: Synthesis of Benzothiazinones

A notable application is its use in synthesizing halogenated benzothiazinones, which have been structurally characterized and tested for their antimycobacterial activity . The synthesis involves multiple steps where this compound acts as a key reactant in forming the final active pharmaceutical ingredient (API).

Material Science Applications

3.1 Development of Functional Materials

In addition to its pharmaceutical applications, this compound is employed in developing functional materials such as polymers and coatings. Its fluorinated nature imparts unique properties like chemical resistance and thermal stability to the materials produced . This makes it suitable for applications in electronics and protective coatings.

3.2 Case Study: Fluorinated Polymers

Research has shown that incorporating this compound into polymer matrices can enhance their performance characteristics significantly. For instance, fluorinated polymers derived from this compound have exhibited improved hydrophobicity and reduced surface energy . This property is particularly advantageous in applications requiring low-friction surfaces or anti-fogging coatings.

Safety Considerations

When handling this compound, appropriate safety measures must be taken due to its corrosive nature and potential health hazards associated with exposure . Proper personal protective equipment (PPE) should be used to mitigate risks during laboratory synthesis and handling.

Wirkmechanismus

The mechanism by which 3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride exerts its effects involves the interaction of its bromine and fluorine atoms with molecular targets. These interactions can lead to changes in the chemical and physical properties of the target molecules, influencing their reactivity and behavior in various reactions. The specific pathways and molecular targets depend on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Thermodynamic and Spectral Properties

Density functional theory (DFT) studies on analogs like 3-chloro-2,4,5,6-tetrafluoropyridine reveal that halogen position significantly affects vibrational spectra and HOMO-LUMO gaps. Brominated derivatives exhibit lower thermal stability compared to chlorinated ones due to weaker C-Br bonds .

Biologische Aktivität

3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride is a halogenated aromatic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of bromine and multiple fluorine atoms can influence its biological properties, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C7H2BrClF4

- Molecular Weight : 277.44 g/mol

- CAS Number : 292621-52-4

Biological Activity Overview

The biological activity of this compound is primarily associated with its role as a reactive intermediate in the synthesis of various bioactive compounds. Its fluorinated structure often enhances the lipophilicity and metabolic stability of derivatives formed from it.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For example, halogenated benzoyl chlorides have been studied for their effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | Not specifically reported |

| Related compounds | Staphylococcus aureus | Varies by structure |

Case Studies and Research Findings

- Antimycobacterial Activity : A study focused on halogenated benzothiazinones demonstrated that fluorinated compounds could effectively inhibit Mycobacterium tuberculosis. Although specific data on this compound were not available, the structural similarities suggest potential activity against mycobacteria .

- Fluorinated Compounds in Drug Development : The introduction of fluorine into organic molecules has been shown to enhance their pharmacokinetic properties. A review highlighted the importance of organofluorine chemistry in developing new therapeutics . This could imply that derivatives of this compound may possess improved efficacy and safety profiles.

- In Vivo Studies : Although direct studies on this compound are scarce, related compounds have shown promise in vivo for treating infections caused by resistant strains of bacteria . This suggests that further exploration into the biological activity of this compound could yield significant therapeutic insights.

Q & A

Q. What are the recommended methods for synthesizing 3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride, and what are the critical parameters influencing yield?

The synthesis typically involves halogenation and acylation steps. A common approach starts with the reaction of a tetrafluorobenzoic acid derivative with thionyl chloride (SOCl₂) under reflux conditions. For example, 4-Azido-2,3,5,6-tetrafluorobenzoic acid was refluxed with excess SOCl₂ at 75–85°C for 3–5 hours, followed by vacuum distillation to remove residual SOCl₂, yielding the acyl chloride derivative in 92% yield . Critical parameters include:

- Reagent stoichiometry : Excess SOCl₂ ensures complete conversion.

- Temperature control : Prolonged reflux at 70–85°C prevents side reactions.

- Purification : Vacuum distillation or recrystallization minimizes impurities.

Q. How can the purity and structural integrity of this compound be confirmed using spectroscopic techniques?

- ¹H/¹⁹F NMR : Fluorine substituents produce distinct splitting patterns. For example, the fluorine atoms at positions 2,4,5,6 would result in complex multiplet signals .

- IR spectroscopy : A strong carbonyl stretch (C=O) near 1770–1800 cm⁻¹ confirms the acyl chloride group.

- Mass spectrometry (MS) : The molecular ion peak at m/z ≈ 291.42 (for C₇BrClF₄O) validates molecular weight .

- Elemental analysis : Confirms Br, Cl, and F content within ±0.3% deviation.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Corrosivity : Use chemical-resistant gloves (e.g., nitrile) and eye protection. The compound is classified under UN 3265 as a corrosive liquid .

- Ventilation : Handle in a fume hood to avoid inhalation of toxic fumes (HCl, SO₂).

- Storage : Keep in airtight, moisture-free containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions when using this compound in nucleophilic acyl substitution reactions?

Competing reactions (e.g., hydrolysis, multiple substitutions) arise due to the high electrophilicity of the carbonyl carbon. Mitigation strategies include:

- Low-temperature reactions : Conduct reactions at –20°C to slow hydrolysis.

- Controlled stoichiometry : Use 1.1 equivalents of nucleophile to avoid over-substitution.

- Protecting groups : Temporarily block reactive sites (e.g., bromine) using trimethylsilyl groups .

- Solvent selection : Anhydrous dichloromethane or THF minimizes water interference .

Q. How does the electronic environment of this compound influence its reactivity compared to non-halogenated benzoyl chlorides?

The electron-withdrawing effects of fluorine and bromine substituents significantly enhance electrophilicity:

- Activation of the carbonyl group : Fluorine’s inductive effect increases the partial positive charge on the carbonyl carbon, accelerating nucleophilic attack.

- Steric effects : Bromine at position 3 may hinder access to the carbonyl, reducing reactivity with bulky nucleophiles.

- Comparative reactivity : In heterocyclization reactions, tetrafluorobenzoyl chlorides react 5–10× faster than non-fluorinated analogs, as demonstrated in thiopyrimidine synthesis .

Q. What computational chemistry approaches are suitable for predicting the reactivity and regioselectivity of this compound in complex reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, LUMO localization on the carbonyl carbon predicts nucleophilic attack .

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways.

- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent positions (Br, F) with reaction rates using Hammett constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.